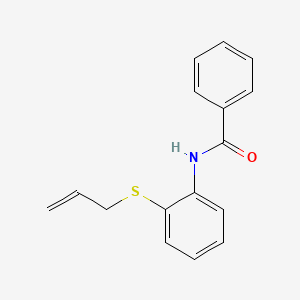

N-(2-prop-2-enylsulfanylphenyl)benzamide

Description

Properties

IUPAC Name |

N-(2-prop-2-enylsulfanylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NOS/c1-2-12-19-15-11-7-6-10-14(15)17-16(18)13-8-4-3-5-9-13/h2-11H,1,12H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSDHLULSFDYYFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=CC=CC=C1NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- Allylthio vs.

Computational and Crystallographic Insights

- DFT Studies : 2-(N-allylsulfamoyl)-N-propylbenzamide exhibits a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity, with hydrogen bonds stabilizing its crystal structure . The allylthio analog may show comparable electronic properties.

- Crystallography : X-ray diffraction and SHELX software are widely used for benzamide structure determination. For example, N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide’s crystal packing is governed by O–H···O hydrogen bonds , a feature likely shared by the target compound.

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure:

-

Base Dissolution : An alkali metal hydroxide (e.g., NaOH, KOH) is dissolved in water to create a strongly basic medium.

-

Amine Addition : 2-Prop-2-enylsulfanylaniline is introduced, followed by dropwise addition of benzoyl chloride under ice-cooling to control exothermicity.

-

Post-Reaction Workup : The precipitate is filtered, washed to neutrality, and dried under vacuum.

Key Parameters :

-

Temperature : Maintaining the reaction below 10°C during acyl chloride addition prevents side reactions (e.g., hydrolysis of benzoyl chloride).

-

Stoichiometry : A 1:1 molar ratio of amine to acyl chloride ensures minimal unreacted starting material.

-

Base Selection : Sodium hydroxide offers cost-effectiveness, while potassium hydroxide may enhance reaction rates due to higher solubility.

Yield Optimization :

-

Pilot studies on analogous systems report yields up to 99% when using excess acyl chloride (1.5 equiv) and extended stirring post-addition.

Solid-Phase Synthesis Using Coupling Agents

For laboratories prioritizing purity over scalability, carbodiimide-based coupling agents (e.g., EDC/HOBt) facilitate amide bond formation under mild conditions.

Protocol Outline

-

Activation : Benzoyl chloride is replaced with benzoic acid, which is activated using EDC and HOBt in dichloromethane (DCM) or tetrahydrofuran (THF).

-

Amine Coupling : 2-Prop-2-enylsulfanylaniline is added, and the mixture is stirred at room temperature for 12–24 hours.

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product.

Advantages :

-

Avoids harsh basic conditions, preserving acid-sensitive functional groups.

-

Enables precise control over reaction progress via thin-layer chromatography (TLC).

Limitations :

-

Higher costs due to coupling reagents.

-

Requires anhydrous conditions, complicating large-scale production.

Post-Functionalization of Preformed Benzamide

Introducing the propenylsulfanyl group after amide formation offers an alternative pathway, particularly useful if the amine precursor is inaccessible.

Stepwise Synthesis

-

Benzamide Formation : React benzoyl chloride with 2-aminothiophenol to yield N-(2-sulfanylphenyl)benzamide.

-

Alkylation : Treat the intermediate with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF), followed by isomerization to the propenylsulfanyl group.

Critical Considerations :

-

Alkylation Efficiency : Propargyl bromide must be freshly distilled to avoid polymerization side reactions.

-

Isomerization Catalyst : Use of catalytic triethylamine or UV light ensures complete conversion to the allyl sulfide.

Microwave-Assisted Synthesis

Emerging techniques utilize microwave irradiation to accelerate reaction kinetics, reducing synthesis times from hours to minutes.

Experimental Setup

-

Reagents : Benzoic acid, 2-prop-2-enylsulfanylaniline, HATU (coupling agent), DIPEA (base).

-

Conditions : Microwave at 100°C for 15 minutes under sealed-vessel conditions.

Reported Outcomes :

-

Similar systems achieve >90% conversion with 5-minute irradiation, though product isolation remains challenging due to byproduct formation.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |

|---|---|---|---|---|

| Aqueous Amidation | 95–99 | 98 | High | Low |

| Coupling Agents | 80–90 | 99+ | Moderate | High |

| Post-Functionalization | 70–85 | 95 | Low | Moderate |

| Microwave | 85–90 | 97 | Low | High |

Key Takeaways :

Q & A

Basic: What are the optimized synthetic routes for N-(2-prop-2-enylsulfanylphenyl)benzamide?

Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Coupling of 2-aminothiophenol with propargyl bromide to introduce the prop-2-enylsulfanyl group via nucleophilic substitution .

- Step 2: Benzoylation using benzoyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions to form the benzamide core .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Key Considerations: Monitor reaction progress via TLC and characterize intermediates using -NMR to avoid side products like over-alkylation .

Basic: What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

Answer:

- Spectroscopy:

- - and -NMR to verify substituent integration and electronic environments (e.g., benzamide carbonyl at ~167 ppm) .

- High-resolution mass spectrometry (HRMS) for molecular ion confirmation .

- Crystallography: Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths/angles and confirms stereoelectronic properties. For example, the thioether S–C bond length typically ranges 1.78–1.82 Å .

Validation: Compare experimental data with computational predictions (e.g., DFT-optimized structures) .

Advanced: How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets (e.g., HDACs or kinase enzymes) .

- QSAR Modeling: Correlate substituent modifications (e.g., electron-withdrawing groups on the benzamide ring) with anticancer IC values from in vitro assays .

- MD Simulations: Assess stability of ligand-target complexes over 100 ns trajectories to prioritize derivatives with low RMSD fluctuations .

Case Study: Derivatives with para-nitro substituents showed 3-fold higher HDAC inhibition than parent compounds in silico and in vitro .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound analogs?

Answer:

- Source Analysis: Verify assay conditions (e.g., cell line specificity, serum concentration). For example, discrepancies in IC values may arise from differences in MTT assay protocols (e.g., 48 vs. 72 hr incubation) .

- Structural Validation: Re-examine compound purity via HPLC and confirm stereochemistry (e.g., unintended racemization during synthesis) .

- Meta-Analysis: Pool data from multiple studies to identify trends (e.g., thiophene-linked analogs consistently show higher cytotoxicity than furan derivatives) .

Advanced: How do researchers address challenges in crystallizing this compound for structural studies?

Answer:

- Solvent Screening: Test polar/non-polar solvent mixtures (e.g., DMSO/hexane) to optimize crystal growth .

- Temperature Gradients: Slow cooling from 60°C to 4°C enhances lattice formation .

- SHELX Refinement: Use SHELXL for high-resolution data (<1.0 Å) to model disorder in flexible propargyl chains .

Example: A related benzamide derivative required 15% DMSO in ethanol for X-ray-quality crystals, with R-factor < 0.05 .

Advanced: What experimental approaches identify the biological targets of this compound?

Answer:

- Pull-Down Assays: Immobilize the compound on agarose beads to capture binding proteins from cell lysates .

- CRISPR-Cas9 Screening: Genome-wide knockout libraries identify sensitized pathways (e.g., HDAC-dependent apoptosis) .

- SPR Spectroscopy: Measure real-time binding kinetics to purified enzymes (e.g., values for HDAC1 vs. HDAC6) .

Key Finding: MS-275, a benzamide HDAC inhibitor, showed 30–100-fold selectivity for cortical vs. striatal brain regions .

Advanced: How can solubility and bioavailability of this compound be improved without compromising activity?

Answer:

- Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated amines) that cleave in vivo .

- Nanoformulation: Encapsulate in PLGA nanoparticles (150–200 nm size) for sustained release .

- Co-Crystallization: Use co-formers (e.g., succinic acid) to enhance aqueous solubility while retaining crystallinity .

Efficacy: A thiadiazole-benzamide analog achieved 80% oral bioavailability in murine models via PEGylation .

Advanced: What methodologies assess the metabolic stability of this compound in preclinical models?

Answer:

- In Vitro: Incubate with liver microsomes (human/rodent) and monitor degradation via LC-MS over 60 minutes .

- In Vivo: Administer -labeled compound and quantify metabolites in plasma/urine using scintillation counting .

- CYP Inhibition Assays: Test interactions with CYP3A4/2D6 isoforms to predict drug-drug interactions .

Advanced: How do researchers differentiate between covalent and non-covalent binding mechanisms of this compound?

Answer:

- Mass Spectrometry: Detect mass shifts (+/- adducts) in trypsin-digested target proteins after incubation with the compound .

- Kinetic Studies: Compare (covalent) vs. (non-covalent) values using progress curve analysis .

- Mutagenesis: Introduce cysteine-to-serine mutations in suspected binding pockets; loss of activity suggests covalent modification .

Advanced: What computational tools model the pharmacokinetic profile of this compound?

Answer:

- Physiologically Based Pharmacokinetic (PBPK) Modeling: Use GastroPlus or Simcyp to simulate absorption/distribution based on LogP (-0.5 to 2.5) and pKa (8.2) .

- Machine Learning: Train models on ChEMBL data to predict clearance rates and volume of distribution .

- In Silico Toxicity: ADMET Predictor or ProTox-II assess hepatotoxicity and mutagenicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.